N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the tetrahydrofuran-2-yl group and the 3,5-dimethylphenyl group. The final step involves the formation of the thioacetamide linkage.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound may be explored as a potential drug candidate. Its ability to interact with biological targets could make it useful in the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,5-dimethylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide include other heterocyclic compounds with pyrido[2,3-d]pyrimidine cores or thioacetamide linkages. Examples include:
- 2-(4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-ylthio)acetamide
- N-(3,5-dimethylphenyl)-2-(pyrido[2,3-d]pyrimidin-2-ylthio)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique structure may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-9-15(2)11-16(10-14)24-19(27)13-30-22-25-20-18(6-3-7-23-20)21(28)26(22)12-17-5-4-8-29-17/h3,6-7,9-11,17H,4-5,8,12-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUKHPJJIQDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4CCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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